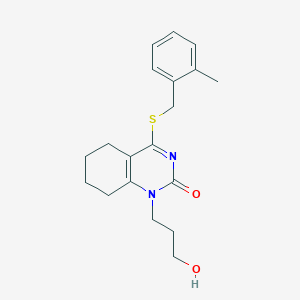
1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C19H24N2O2S and its molecular weight is 344.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-hydroxypropyl)-4-((2-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 899974-07-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C19H24N2O2S with a molecular weight of 344.5 g/mol. It contains a tetrahydroquinazolinone core structure, which is significant in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂O₂S |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 899974-07-3 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, derivatives of tetrahydroquinazoline have shown promise as inhibitors of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The specific mechanisms often involve the modulation of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of pathogens including bacteria and fungi. The presence of the thioether moiety (from the 2-methylbenzyl group) is believed to enhance the antimicrobial efficacy by disrupting microbial membranes or inhibiting essential metabolic pathways.
Neuroprotective Effects
Neuroprotective properties have been attributed to related compounds within the same chemical family. These effects are often linked to the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. The tetrahydroquinazoline scaffold is known to interact with G protein-coupled receptors (GPCRs), which play a significant role in neuroprotection.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated a series of tetrahydroquinazoline derivatives for their anticancer activity. The lead compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent activity (Source: ).
- Antimicrobial Study : Research highlighted that similar thioether-containing compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was proposed to involve disruption of bacterial cell wall synthesis (Source: ).
- Neuroprotection : A preclinical study investigated the neuroprotective effects of tetrahydroquinazoline derivatives in models of oxidative stress-induced neuronal damage. The results indicated a reduction in cell death and preservation of neuronal function (Source: ).
The biological activities of this compound can be attributed to several mechanisms:
- GPCR Modulation : Interaction with GPCRs can influence various signaling cascades leading to altered cellular responses.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or microbial metabolism.
- Oxidative Stress Reduction : By scavenging free radicals or enhancing antioxidant defenses, these compounds can protect against cellular damage.
属性
IUPAC Name |
1-(3-hydroxypropyl)-4-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-7-2-3-8-15(14)13-24-18-16-9-4-5-10-17(16)21(11-6-12-22)19(23)20-18/h2-3,7-8,22H,4-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUSWZWVCJFXSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














